

Physical and chemical properties of allyl cyanoacetate

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Compound of Interest

Compound Name: Allyl cyanoacetate

Cat. No.: B084378

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Allyl Cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyanoacetate is a versatile organic compound that serves as a key building block in a variety of chemical syntheses. Its unique molecular structure, featuring an allyl group, a cyano moiety, and an ester functional group, provides multiple reactive sites for the construction of complex molecules. This guide offers an in-depth overview of the physical and chemical properties of **allyl cyanoacetate**, detailed experimental protocols, and key reaction pathways, making it an essential resource for professionals in research and development.

Physical and Chemical Properties

Allyl cyanoacetate is a colorless liquid under standard conditions.^{[1][2]} A comprehensive summary of its key physical and chemical properties is presented below.

Identification and Structure

Property	Value	Source(s)
Chemical Name	prop-2-enyl 2-cyanoacetate	[3]
Synonyms	Allyl cyanoacetate, Cyanoacetic acid allyl ester	[3][4]
CAS Number	13361-32-5	[1][2][3][4]
Molecular Formula	C ₆ H ₇ NO ₂	[1][3][4]
Molecular Weight	125.13 g/mol	[1][2][3][4]
InChI	InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2	
InChIKey	WXKCRCGKCOKJEF-UHFFFAOYSA-N	
SMILES	C=CCOC(=O)CC#N	[5]

Physical Properties

Property	Value	Conditions	Source(s)
Physical State	Liquid	Ambient	[1] [2]
Color	Colorless	[1] [2]	
Melting Point	-40.0 °C	[4]	
Boiling Point	110 °C	at 20 mmHg	[4] [6]
89-90 °C	at 5 hPa		
Density	1.065 g/mL	at 25 °C	[4]
1.072 g/cm ³	at 20 °C		
Refractive Index (n _D)	1.443	at 20 °C	[6]
1.44	[1] [2]		
Vapor Pressure	0.05 hPa		
Flash Point	>110 °C (>230 °F)		
91 °C			

Solubility

While specific quantitative solubility data is not readily available in the literature, **allyl cyanoacetate** is generally considered to be soluble in common organic solvents such as ethanol, ether, acetone, and toluene. It is expected to have low solubility in water, a common characteristic for esters of its size.

Spectral Data

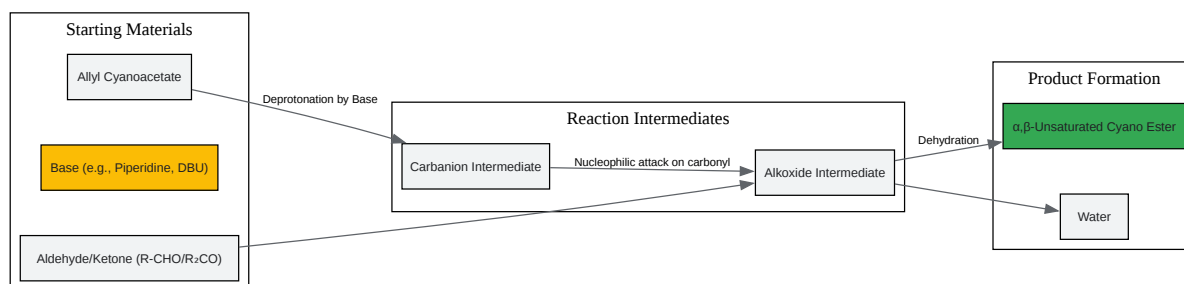
Spectrum Type	Key Features
^1H NMR	Data available, indicating the presence of the allyl and methylene protons.
^{13}C NMR	Data available, showing characteristic peaks for the ester, nitrile, and allyl carbons.[7]
IR	Expected to show characteristic absorptions for the $\text{C}\equiv\text{N}$ stretch, $\text{C}=\text{O}$ stretch of the ester, and $\text{C}=\text{C}$ stretch of the allyl group.
Mass Spectrometry	Data not readily available. Fragmentation would be expected to involve cleavage of the allyl group and loss of the cyano and ester moieties.

Chemical Reactivity and Reaction Pathways

Allyl cyanoacetate's reactivity is centered around its three functional groups: the ester, the nitrile, and the activated methylene group.

Knoevenagel Condensation

A key reaction of **allyl cyanoacetate** is the Knoevenagel condensation, where the activated methylene group reacts with aldehydes and ketones in the presence of a basic catalyst to form a new carbon-carbon double bond.[8][9] This reaction is a powerful tool for the synthesis of α,β -unsaturated compounds.

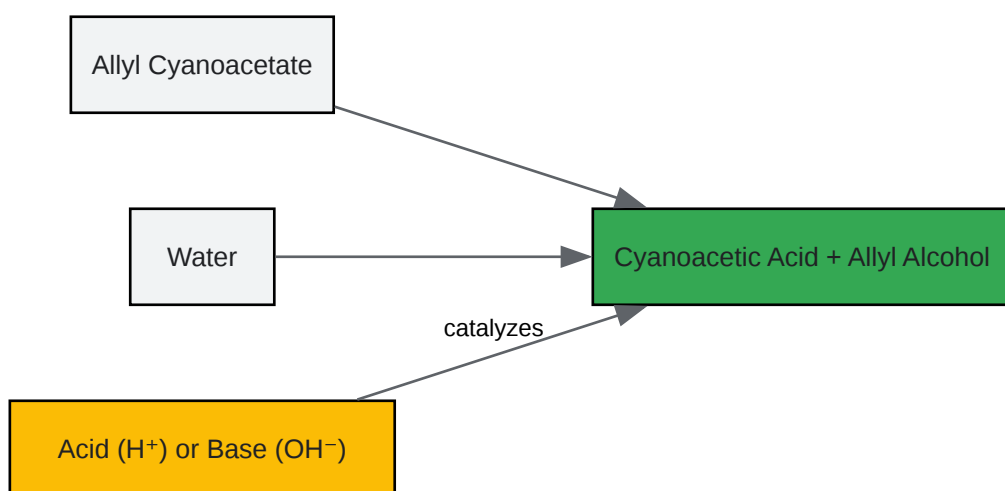


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Caption: Knoevenagel condensation pathway.

Hydrolysis

The ester group of **allyl cyanoacetate** can be hydrolyzed under either acidic or basic conditions to yield cyanoacetic acid and allyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

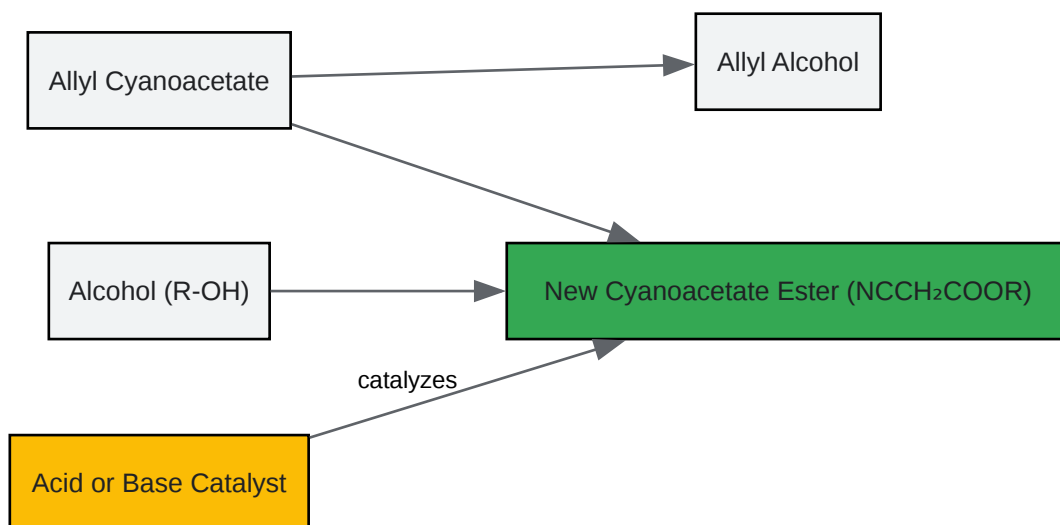


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Caption: Hydrolysis of **allyl cyanoacetate**.

Transesterification

Allyl cyanoacetate can undergo transesterification with other alcohols in the presence of an acid or base catalyst.^[10] This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the allyl alcohol byproduct.^[10]



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Caption: Transesterification of **allyl cyanoacetate**.

Experimental Protocols

Synthesis of Allyl Cyanoacetate via Fischer Esterification

This protocol is a representative procedure based on the general Fischer esterification of carboxylic acids.

Materials:

- Cyanoacetic acid
- Allyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, a 1.5 to 2-fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
- Add toluene as a solvent to facilitate azeotropic removal of water.
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **allyl cyanoacetate**.

Purification by Vacuum Distillation

Apparatus:

- Round-bottom flask
- Short path distillation head with a condenser and receiving flask
- Vacuum pump
- Heating mantle
- Stir bar

Procedure:

- Place the crude **allyl cyanoacetate** in a round-bottom flask with a stir bar.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Begin stirring and slowly apply vacuum to the system.
- Once a stable vacuum is achieved, gradually heat the distillation flask.
- Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 110 °C at 20 mmHg).^{[4][6]}

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

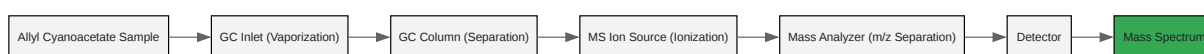
A general GC-MS protocol for the analysis of a moderately polar compound like **allyl cyanoacetate** is provided below. Specific parameters may need to be optimized.

GC Conditions:

- Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of around 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of **allyl cyanoacetate** (e.g., 200 amu).



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Caption: GC-MS analysis workflow.

Safety and Handling

Allyl cyanoacetate is a toxic compound and should be handled with appropriate safety precautions.^{[1][3]}

- Hazards: Toxic if swallowed.^[1] May cause skin and eye irritation.^[1]
- Handling: Work in a well-ventilated fume hood.^[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[1] Avoid inhalation of vapors and contact with skin and eyes.^[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[1]

Conclusion

Allyl cyanoacetate is a valuable reagent in organic synthesis, offering a range of reactivity that allows for the construction of diverse molecular architectures. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols and reaction pathways serve as a practical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

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